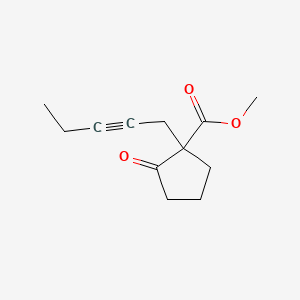
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves several steps. One common method includes the reduction of carbazole derivatives followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Reagents such as halogens (e.g., chlorine, bromine) are commonly used. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride can be compared with other similar compounds such as:
2,3,4,9-Tetrahydro-1H-carbazol-3-amine: This compound shares a similar core structure but lacks the N-methyl group.
1H-Carbazole, 2,3,4,9-tetrahydro-: Another related compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
68906-09-2 |
|---|---|
Formule moléculaire |
C13H17ClN2 |
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13;/h2-5,9,14-15H,6-8H2,1H3;1H |
Clé InChI |
MMILCRAMXARVTM-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C(C1)C3=CC=CC=C3N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



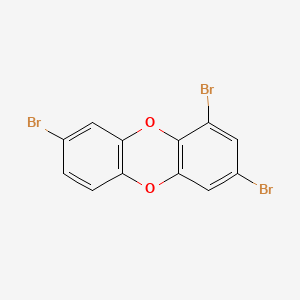


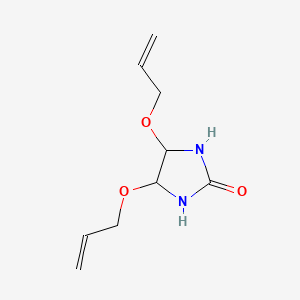

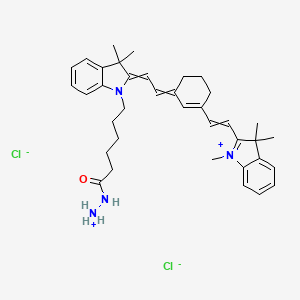


![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
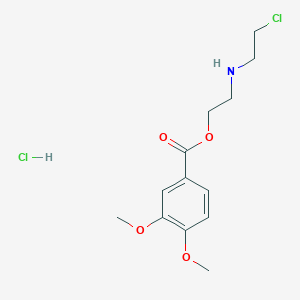
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
